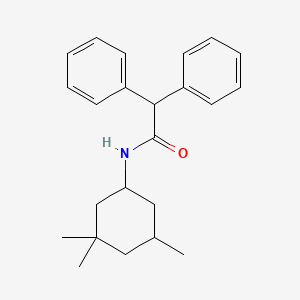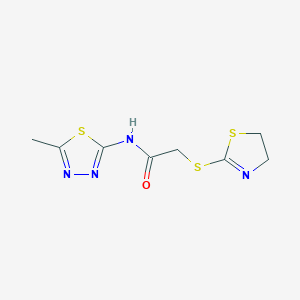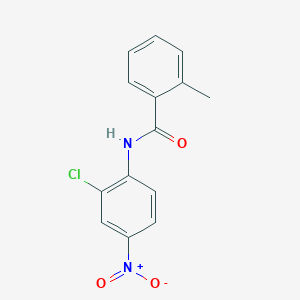
2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide is an organic compound with the molecular formula C23H29NO It is known for its unique structural features, which include a diphenyl group and a trimethylcyclohexyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 3,3,5-trimethylcyclohexylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetamide: Lacks the trimethylcyclohexyl group, making it less sterically hindered.
N-(3,3,5-Trimethylcyclohexyl)acetamide: Lacks the diphenyl group, resulting in different chemical and physical properties.
Uniqueness
2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide is unique due to the presence of both the diphenyl and trimethylcyclohexyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H29NO |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C23H29NO/c1-17-14-20(16-23(2,3)15-17)24-22(25)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20-21H,14-16H2,1-3H3,(H,24,25) |
InChI Key |
YQRPRRZAKWEPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11529724.png)



![5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11529756.png)
![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11529777.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11529778.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11529782.png)
![(2E)-3-imino-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11529806.png)

![5-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11529814.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11529823.png)
![ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11529832.png)
![3-[(2E)-2-benzylidenehydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11529835.png)
